molecular formula C17H18ClNO3S B3386420 Ethyl 2-(2-chloroacetamido)-4-(2,4-dimethylphenyl)thiophene-3-carboxylate CAS No. 730949-64-1

Ethyl 2-(2-chloroacetamido)-4-(2,4-dimethylphenyl)thiophene-3-carboxylate

Cat. No.: B3386420
CAS No.: 730949-64-1
M. Wt: 351.8 g/mol
InChI Key: ZZXWJGUIQBNIEQ-UHFFFAOYSA-N
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Description

Ethyl 2-(2-chloroacetamido)-4-(2,4-dimethylphenyl)thiophene-3-carboxylate is a synthetic organic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocycles known for their stability and versatility in various chemical reactions. This particular compound is characterized by its complex structure, which includes a chloroacetamido group, a dimethylphenyl group, and an ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-chloroacetamido)-4-(2,4-dimethylphenyl)thiophene-3-carboxylate typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.

    Introduction of the Dimethylphenyl Group: The dimethylphenyl group can be introduced via a Friedel-Crafts acylation reaction, using 2,4-dimethylbenzoyl chloride and aluminum chloride as a catalyst.

    Chloroacetamido Group Addition: The chloroacetamido group is added through a nucleophilic substitution reaction, where chloroacetyl chloride reacts with an amine precursor.

    Esterification: Finally, the ester functional group is introduced by reacting the carboxylic acid derivative of the thiophene with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-chloroacetamido)-4-(2,4-dimethylphenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chloroacetamido group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, and reduced to form dihydrothiophenes.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is typical.

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) are employed.

Major Products

    Substitution: Products vary depending on the nucleophile used.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrothiophenes.

    Hydrolysis: Carboxylic acids.

Scientific Research Applications

Ethyl 2-(2-chloroacetamido)-4-(2,4-dimethylphenyl)thiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound, particularly in antimicrobial and anticancer studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-chloroacetamido)-4-(2,4-dimethylphenyl)thiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloroacetamido group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(2-bromoacetamido)-4-(2,4-dimethylphenyl)thiophene-3-carboxylate: Similar structure but with a bromoacetamido group instead of chloroacetamido.

    Ethyl 2-(2-chloroacetamido)-4-phenylthiophene-3-carboxylate: Lacks the dimethyl groups on the phenyl ring.

    Ethyl 2-(2-chloroacetamido)-4-(2,4-dimethylphenyl)furan-3-carboxylate: Contains a furan ring instead of a thiophene ring.

Uniqueness

Ethyl 2-(2-chloroacetamido)-4-(2,4-dimethylphenyl)thiophene-3-carboxylate is unique due to the combination of its functional groups and the presence of the thiophene ring, which imparts specific electronic and steric properties that can influence its reactivity and interactions in various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

ethyl 2-[(2-chloroacetyl)amino]-4-(2,4-dimethylphenyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO3S/c1-4-22-17(21)15-13(9-23-16(15)19-14(20)8-18)12-6-5-10(2)7-11(12)3/h5-7,9H,4,8H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZXWJGUIQBNIEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=C(C=C(C=C2)C)C)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-(2-chloroacetamido)-4-(2,4-dimethylphenyl)thiophene-3-carboxylate
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Ethyl 2-(2-chloroacetamido)-4-(2,4-dimethylphenyl)thiophene-3-carboxylate
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Ethyl 2-(2-chloroacetamido)-4-(2,4-dimethylphenyl)thiophene-3-carboxylate

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